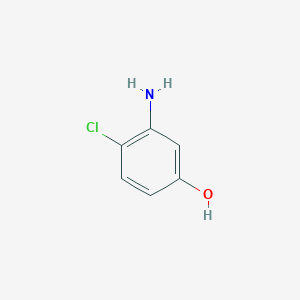

3-Amino-4-chlorophenol

Beschreibung

Contextual Significance in Advanced Organic Synthesis and Medicinal Chemistry

3-Amino-4-chlorophenol is a crucial raw material and intermediate for organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.iefishersci.se Its structural features make it a valuable building block for creating more complex molecules with potential pharmaceutical applications. smolecule.com For instance, it is utilized in the synthesis of hydroxymethyl rhodamines (HMRs). sigmaaldrich.comsigmaaldrich.com

The compound's significance is further highlighted by its role as a key intermediate in the synthesis of important medications. For example, its isomer, 4-amino-3-chlorophenol (B108459), is a critical component in the preparation of the tyrosine kinase inhibitor tivozanib (B1683842) and the liver cancer drug lenvatinib. google.com Research into derivatives of aminochlorophenols has shown potential biological activities, including antimicrobial and anticancer properties. smolecule.com One study investigated the inhibition of bacterial α-carbonic anhydrases by a panel of phenols, including this compound, which showed inhibitory activity against enzymes from pathogens like Neisseria gonorrhoeae and Vibrio cholerae. researchgate.net This suggests its potential as a lead compound for developing agents to combat drug-resistant bacteria. researchgate.net

Overview of Research Trajectories for Aminochlorophenolic Compounds

Research concerning aminochlorophenolic compounds, a subset of chlorophenols, follows several key trajectories. These compounds and their derivatives are recognized as environmental contaminants, often originating from industrial waste, pesticides, and the degradation of more complex chlorinated substances. nih.govresearchgate.net Consequently, a significant area of research focuses on their toxicological profiles and environmental fate. nih.gov The transformation of chlorophenols can sometimes lead to intermediate compounds with increased toxicity. nih.gov

Beyond their environmental impact, there is a growing interest in the bioactive potential of these compounds. solubilityofthings.com Researchers are exploring the versatile applications of aminophenols in medicinal chemistry. solubilityofthings.com The functional groups present in these molecules allow for a variety of chemical reactions, making them useful for creating novel compounds with potential therapeutic effects. smolecule.comcymitquimica.com For example, studies have explored the synthesis of benzoxazole (B165842) derivatives from 2-aminophenols, which have shown antiproliferative and antibacterial activities. mdpi.com Furthermore, the development of efficient and more environmentally friendly synthesis methods for aminochlorophenols is an active area of research, aiming to reduce by-products and costs associated with their production. google.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUALUHYKLDYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408020 | |

| Record name | 3-Amino-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16026-77-0 | |

| Record name | 3-Amino-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Chlorophenol

Strategies for the Synthesis of 3-Amino-4-chlorophenol and its Precursors

The synthesis of this compound can be achieved through several strategic routes, focusing on the introduction and positioning of the three key functional groups on the benzene (B151609) ring.

Total Synthesis Approaches

Total synthesis strategies for this compound primarily rely on the chemical modification of pre-functionalized benzene rings. A prevalent and industrially viable method involves the regioselective nitration of a chlorophenol followed by the reduction of the nitro group.

A key pathway is the reduction of 4-chloro-3-nitrophenol (B1362549) . This method is analogous to the well-documented synthesis of the isomeric compound 2-amino-4-chlorophenol (B47367), which is prepared by the reduction of 4-chloro-2-nitrophenol (B165678) using reagents like tin (Sn) and hydrochloric acid (HCl) nih.gov. For this compound, the synthesis would proceed as follows:

Nitration of 4-chlorophenol (B41353): This step must be controlled to favor the formation of the 3-nitro isomer.

Reduction of 4-chloro-3-nitrophenol: The nitro group is then reduced to an amine using standard reducing agents, such as iron powder in an acidic medium or catalytic hydrogenation, to yield the final product. A similar reduction of 4-amino-3-nitrophenol (B127093) using iron or zinc powder is a key step in the synthesis of 3,4-diaminophenol (B1333219) google.com.

Another documented synthetic route is the photochemical decomposition of 2,5-dichloroaniline . sigmaaldrich.com This reaction proceeds via photohydrolysis, where a chlorine atom is substituted by a hydroxyl group upon exposure to light, yielding this compound as a product.

Furthermore, synthesis can start from precursors that already contain the desired 3-amino-4-chloro arrangement. For example, a patented method describes the synthesis of a derivative, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, starting from 3-nitro-4-chlorobenzoic acid. The crucial final step in forming the aminophenol core is the reduction of the nitro group. nih.gov

Regioselective Functionalization Techniques

Achieving the specific 3-amino-4-chloro substitution pattern requires precise control over reaction regioselectivity.

Regioselective Chlorination: A critical strategy involves the selective chlorination of 3-aminophenol (B1664112). The hydroxyl and amino groups are both activating and direct incoming electrophiles to the ortho and para positions. For 3-aminophenol, the potential sites for chlorination are positions 2, 4, and 6. Kinetic studies of the chlorination of 3-aminophenol have confirmed the formation of chloroaminophenol by-products nih.gov. To control the regioselectivity, advanced catalytic methods are employed. Organocatalysts, such as those based on selenoethers or bis-thioureas, have been shown to provide excellent ortho-selectivity in the chlorination of phenols and anilines, offering a potential route to specifically target the 4-position of 3-aminophenol. researchgate.net

Aromatization of Cyclic Precursors: An alternative approach to constructing the functionalized aromatic ring involves the aromatization of a non-aromatic cyclic precursor. For instance, meta-aminophenols can be synthesized from 3-amino-2-chlorocyclohex-2-en-1-one derivatives. researchgate.net This method builds the aromatic system with the desired functional groups emerging from the reaction cascade.

Development of Continuous Flow Microchannel Reactor Synthetic Routes

While no specific literature was found detailing the continuous flow synthesis of this compound itself, this modern technique has been successfully applied to the large-scale production of its isomer, 4-amino-3-chlorophenol (B108459) , demonstrating its high relevance and applicability. google.com

Continuous flow microreactors offer significant advantages over traditional batch processes, especially for reactions that are highly exothermic or involve unstable intermediates. The synthesis of aminophenols often involves diazotization, coupling, and reduction steps, which can be hazardous on a large scale. google.com

Key benefits of using a multi-temperature-zone continuous flow microchannel reactor for the synthesis of the isomeric 4-amino-3-chlorophenol include:

Enhanced Safety: The small reactor volume and high surface-area-to-volume ratio allow for superior heat dissipation, preventing thermal runaways in exothermic steps like diazotization. google.com

Improved Yield and Purity: Unstable intermediates, such as diazonium salts, are generated and immediately consumed in the next reaction zone, minimizing decomposition and the formation of by-products. This leads to higher yields and product purity. google.com

Process Control: Precise control over temperature, pressure, and residence time in different zones of the reactor allows for optimization of each reaction step independently.

A typical continuous flow process for the synthesis of 4-amino-3-chlorophenol involves the diazotization of an aniline (B41778) derivative, followed by a coupling reaction with m-chlorophenol, and finally, a reduction step to yield the final product. google.com This technology represents the state-of-the-art for safe and efficient production of aminophenol intermediates.

| Parameter | Continuous Flow Reactor | Traditional Batch Reactor |

| Heat Transfer | Excellent | Poor, risk of local hot spots |

| Safety | High, small reaction volumes | Lower, risk of thermal runaway |

| Control | Precise control of T, P, time | Less precise, mixing dependent |

| Intermediate Handling | Generated and used in-situ | Isolation or accumulation of unstable species |

| Scalability | Achieved by parallelization or longer run time | Requires larger, more complex vessels |

Mechanistic Investigations of Derivatization Reactions

The chemical behavior of this compound is governed by the interplay of its three functional groups. The electron-donating amino and hydroxyl groups activate the ring towards electrophilic attack, while the chloro group is a deactivating, ortho-para director. The amino and hydroxyl groups also serve as nucleophilic centers.

Oxidative Coupling Reactions and Product Formation

This compound and its derivatives readily undergo oxidative coupling reactions, a transformation that is central to their application in dye synthesis and has been studied using various catalytic systems.

Phenoxazinone Formation: A primary product of the oxidation of aminophenols is the corresponding phenoxazinone. In a reaction mimicking the enzyme phenoxazinone synthase, copper(II) and cobalt(III) complexes have been shown to catalyze the aerobic oxidative coupling of aminophenol derivatives. nih.gov For example, the related isomer 2-amino-4-chlorophenol undergoes oxidative coupling to form a dichloro-aminophenoxazinone. This reaction proceeds through the formation of a complex-substrate adduct, followed by oxidation to generate phenoxyl radicals which then couple to form the final heterocyclic product. nih.gov

Use as a Coupler in Dyes: The ability to form colored compounds upon oxidation is exploited in the formulation of hair dyes. In this application, 3-aminophenol derivatives act as "coupler" components. They react with an oxidized "developer" substance (typically a p-phenylenediamine (B122844) or p-aminophenol) in an oxidative coupling reaction to generate stable, intensely colored dye molecules within the hair fiber. google.comgoogle.com

Polymerization: Under certain conditions, such as enzymatic oxidative polymerization, 3-aminophenol can form polymers containing both C-O-C (oxyphenylene) and C-N-C linkages, indicating that coupling can occur through different pathways to form complex polymeric structures. tandfonline.com

Nucleophilic Substitution Patterns and Mechanisms

The nucleophilic character of this compound is evident in reactions at both the amino group and the aromatic ring itself, under specific conditions.

Nucleophilicity of the Amino Group (N-Arylation): The amino group is a potent nucleophile. In catalyst-controlled cross-coupling reactions, such as the Buchwald-Hartwig amination, aminophenols can be selectively N-arylated. Palladium-based catalyst systems utilizing specialized phosphine (B1218219) ligands (like BrettPhos) have been shown to be highly effective for the N-arylation of aminophenols with aryl halides. nih.gov These systems exhibit remarkable chemoselectivity, favoring C-N bond formation over C-O bond formation, due to the greater nucleophilicity of the amino group compared to the phenoxide under these reaction conditions.

Nucleophilicity of the Aromatic Ring: The electron-donating amino and hydroxyl groups activate the aromatic ring, making it susceptible to electrophilic, rather than nucleophilic, attack. Theoretical studies of 3-aminophenol indicate that the positions ortho and para to the activating groups (C-4 and C-6) are the most electron-rich and therefore the most nucleophilic sites for electrophilic aromatic substitution. acs.org

For nucleophilic aromatic substitution (SNAr) to occur on the ring of this compound, a strong electron-withdrawing group would typically be required to activate the system. However, an advanced mechanistic pathway has been described for halophenols that involves homolysis of the O-H bond to form a transient phenoxyl radical. This radical acts as an exceptionally powerful electron-withdrawing group, activating the ring and lowering the barrier for SNAr by over 20 kcal/mol, enabling substitution of a halide by a nucleophile. osti.govnih.gov This "homolysis-enabled electronic activation" represents a non-traditional mechanism for nucleophilic substitution on otherwise inert aryl halides.

Reduction Pathways and Functional Group Interconversions

The chemical reactivity of this compound allows for various transformations of its key functional groups. While the compound itself is often the product of a reduction step, its constituent groups can be further modified.

A primary pathway to synthesize this compound involves the reduction of a nitro group in a precursor molecule. For instance, the reduction of 4-chloro-3-nitrophenol using iron powder in acetic acid is an effective method. echemi.com This process transforms the nitro group (-NO₂) into the primary amine (-NH₂), yielding the final aminophenol structure. echemi.com Similarly, the reduction of related sulfonated precursors, such as sodium-2-nitro-4-chlorophenol-6-sulfonate, can be achieved through various means, including catalytic hydrogenation with catalysts like palladium on charcoal or platinum oxide, or by using chemical reducing agents like stannous chloride. njit.edu

The functional groups on the this compound ring can also be interconverted. The amino group, for example, can be oxidized to form nitro derivatives. Conversely, the chlorophenyl group itself may be reduced to yield the corresponding phenyl derivatives, although this is less common. smolecule.com

A significant transformation involves the oxidation of the o-aminophenol system to a highly reactive o-quinone imine intermediate. nih.gov This transient species is a powerful building block for cycloaddition reactions, allowing for the construction of complex heterocyclic systems. nih.gov

Table 1: Selected Reduction Methods for Nitro-Precursors to Aminophenols

| Precursor | Reducing Agent/Catalyst | Solvent | Yield | Reference |

| 4-Chloro-3-nitrophenol | Iron powder | Acetic Acid | 88% | echemi.com |

| Sodium-2-nitro-4-chlorophenol-6-sulfonate | Stannous chloride | Hydrochloric Acid | 81% | njit.edu |

| Sodium-2-nitro-4-chlorophenol-6-sulfonate | Zinc | Hydrochloric Acid | 57% | njit.edu |

| Sodium-2-nitro-4-chlorophenol-6-sulfonate | Catalytic Hydrogenation (Palladium on charcoal) | Aqueous media | 70-83% | njit.edu |

| Sodium-2-nitro-4-chlorophenol-6-sulfonate | Catalytic Hydrogenation (Platinum oxide) | Aqueous media | 70-83% | njit.edu |

Synthesis of Complex Molecular Architectures Featuring the this compound Moiety

This compound serves as an important raw material and intermediate in the synthesis of a wide range of organic molecules, from pharmaceuticals to dyes. fishersci.se

The unique structure of this compound makes it a critical building block for several active pharmaceutical ingredients (APIs). nordmann.global It is widely applied in the design and synthesis of drugs targeting tumors, cardiovascular diseases, and neurological disorders. chemicalbook.comgoogle.comchembk.com

A notable application is in the manufacture of the muscle relaxant Chlorzoxazone. who.int Furthermore, its isomer, 4-amino-3-chlorophenol, is a key intermediate in the synthesis of modern tyrosine kinase inhibitors used in oncology, such as Tivozanib (B1683842) and Lenvatinib. chemicalbook.comgoogle.comchembk.com The synthetic principles often involve leveraging the amino and hydroxyl groups for constructing more complex heterocyclic systems. Additionally, this compound has been used as a reagent in the preparation of benzothiazole-based ureas, which are being investigated as potential modulators for treating Alzheimer's disease. chemicalbook.com

Table 2: Pharmaceutical Applications of the Aminochlorophenol Scaffold

| Pharmaceutical Compound/Target | Therapeutic Area | Role of Aminochlorophenol | Reference |

| Chlorzoxazone | Muscle Relaxant | Key manufacturing intermediate | who.int |

| Tivozanib (via isomer intermediate) | Oncology (Anti-cancer) | Crucial intermediate for the tyrosine kinase inhibitor | chemicalbook.comgoogle.com |

| Lenvatinib (via isomer intermediate) | Oncology (Anti-cancer) | Important intermediate for the multi-kinase inhibitor | chemicalbook.comchembk.com |

| Benzothiazole-based ureas | Neurology (Alzheimer's Disease research) | Synthetic reagent for potential ABAD/17β-HSD10 modulators | chemicalbook.com |

This compound is a valuable precursor in the production of dyestuffs and agrochemicals. fishersci.se It is used as an intermediate in the manufacture of dyes for coloring textiles, leather, and paper products. who.int

One specific application is in the synthesis of intermediates for high-performance pigments. For example, it is a reactant in the production of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, which is a key precursor for C.I. Pigment Yellow 93. google.com This pigment is noted for its excellent lightfastness in PVC and polyolefins. google.com

The compound is also utilized in the synthesis of azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to create the characteristic azo linkage (-N=N-) that defines this class of dyes. njit.eduresearchgate.net It is also employed in hair dye formulations, where it acts as an oxidation dyestuff precursor that reacts with peroxide during the dyeing process. who.intepo.org

Table 3: Applications in Dyestuff and Agrochemical Synthesis

| Product Class | Specific Application/Intermediate | Synthetic Transformation | Reference |

| Pigments | Intermediate for C.I. Pigment Yellow 93 | Amide bond formation | google.com |

| Azo Dyes | Azo dyestuff intermediate | Diazotization and coupling reactions | njit.eduresearchgate.net |

| Hair Dyes | Oxidation dyestuff precursor | Oxidative coupling with peroxide | who.intepo.org |

| Schiff Bases | Synthesis of N₂O₂ ligands | Condensation with trimethinium salts | rsc.org |

Molecular Mechanisms of Biological Activity and Interactions of 3 Amino 4 Chlorophenol and Its Analogues

Investigation of Antimicrobial Efficacy and Mechanisms of Action

Substituted phenols, including 3-Amino-4-chlorophenol, have demonstrated notable antimicrobial properties. The biological activity of these compounds is often linked to their physicochemical attributes, particularly hydrophobicity and electronic characteristics. jst.go.jp The antimicrobial action of chlorophenols generally involves disrupting the microbial cell membrane. The hydroxyl (-OH) group of the phenol (B47542) can bind to proteins on the cell membrane, leading to a loss of integrity and leakage of cellular contents. drugbank.com At higher concentrations, chlorophenols can cause coagulation of proteins and nucleic acids, resulting in rapid cell death. drugbank.com

Studies on Schiff bases derived from aminophenols have shown a broad spectrum of activity against various bacteria and fungi. orientjchem.orgresearchgate.net The formation of metal complexes with these Schiff bases can enhance their antimicrobial activity by increasing their lipophilic nature, which may facilitate better penetration into microbial cells. researchgate.net

Specifically, this compound has been identified as an effective inhibitor of α-class carbonic anhydrases (CAs) from bacterial pathogens like Neisseria gonorrhoeae and Vibrio cholerae. tandfonline.comnih.govtandfonline.comresearchgate.net This inhibition is a key mechanism of its antibacterial action. Small modifications to the phenol structure can significantly alter its inhibitory activity against bacterial CAs, suggesting that these compounds could be developed into potent antibacterial agents to combat drug-resistant bacteria. tandfonline.comnih.govtandfonline.com

The antifungal activity of aminophenol derivatives has also been a subject of investigation. For instance, new Schiff base derivatives have shown promising antifungal effects, and homology modeling and docking studies have been employed to understand their interaction with fungal proteins. nih.gov Derivatives of 2-aminophenol (B121084) have also been synthesized and shown to exhibit significant antifungal activity. rsc.org

Table 1: Antimicrobial Activity of this compound and its Analogues

| Compound/Analogue | Target Organism/Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Neisseria gonorrhoeae (NgCAα), Vibrio cholerae (VchCAα) | Inhibition of α-class carbonic anhydrases | tandfonline.comnih.govtandfonline.comresearchgate.net |

| Aminophenol-derived Schiff Bases | Bacteria and Fungi | Disruption of cell membrane, Enhanced lipophilicity upon metal complexation | orientjchem.orgresearchgate.net |

| Chloroxylenol (a substituted phenol) | Gram-positive and Gram-negative bacteria | Disruption of cell membrane, Coagulation of proteins and nucleic acids | drugbank.com |

| 2-Aminophenol Derivatives | Aspergillus niger | Antifungal activity | rsc.org |

| New Schiff Base Derivatives | Fungi | Interaction with fungal proteins | nih.gov |

Exploration of Anticancer Potential and Molecular Targeting

In Vitro and In Silico Studies of Cellular Pathways

Analogues of this compound have been a focus of anticancer research, with studies exploring their effects on various cancer cell lines and the underlying cellular pathways. The anticancer activity of aminophenol derivatives is often associated with their ability to be incorporated into cancer cells and induce apoptosis. nih.gov

For instance, novel aminophenol analogues have demonstrated potent anticancer activities against breast cancer, prostate cancer, and leukemia cell lines. nih.gov The cytotoxicity of these compounds appears to be dependent on the length of the alkyl chain attached to the aminophenol. nih.gov In contrast, some aminophenol derivatives showed minimal effect on liver cancer cells. nih.gov

In silico studies, such as molecular docking, have been instrumental in understanding the interaction of these compounds with biological targets. For example, docking studies of 1,3,4-oxadiazole (B1194373) analogues linked to a 4-chloro-2-aminophenol core have shown efficient binding within the hydrophobic cavity of tubulin, a key target in cancer therapy. researchgate.net One such analogue, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, exhibited significant anticancer activity against several cancer cell lines. researchgate.netnih.gov

Furthermore, N-substituted 4-aminophenol (B1666318) derivatives have been synthesized and screened for their potential as antimelanoma agents. nih.gov Certain derivatives showed significant antiproliferative effects on pigmented human melanoma cell lines. nih.gov The introduction of a morpholine-containing group markedly increased cytotoxicity. nih.gov

Interaction with Specific Biological Targets (e.g., enzymes, receptors)

The molecular mechanism of action for many aminophenol analogues involves their interaction with specific enzymes and receptors. A primary target for some 4-substituted phenols is tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov Inhibition of tyrosinase is a key mechanism for their antimelanoma effects. nih.govnih.gov The reaction of these phenols with tyrosinase can lead to the formation of quinones that bind to protein thiol groups, potentially increasing the immunogenicity of melanosomal proteins. nih.gov

Carbonic anhydrases (CAs) are another important class of enzymes targeted by these compounds. As mentioned in the antimicrobial section, this compound is a potent inhibitor of bacterial α-CAs. tandfonline.comnih.govtandfonline.com This inhibitory action is not limited to bacterial enzymes, and the interaction of various phenols with CAs is an active area of research. The binding of phenols to the active site of CAs can occur through hydrogen bonding with the zinc-coordinated water molecule. tandfonline.com

The interaction of phenolic compounds with proteins is a complex phenomenon that can affect the biological activity of both the phenolic and the protein. medicalresearchjournal.org These interactions can be non-covalent or covalent and can lead to conformational changes in the protein structure, potentially altering its function. medicalresearchjournal.org

An analogue of N-Acyl Homoserine Lactones, 3-oxo-C12-2-amino-4-chlorophenol, has been shown to exert a strong anti-inflammatory effect without activating the bacterial LasR receptor, making it a candidate for anti-inflammatory therapies. mdpi.com

Table 2: Interaction of this compound Analogues with Biological Targets

| Compound/Analogue | Biological Target | Effect | Reference |

|---|---|---|---|

| 4-Substituted phenols | Tyrosinase | Inhibition, Quinone formation | nih.govnih.gov |

| This compound | Bacterial α-Carbonic Anhydrases | Inhibition | tandfonline.comnih.govtandfonline.comresearchgate.net |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin | Binding to hydrophobic cavity | researchgate.net |

| 3-oxo-C12-2-amino-4-chlorophenol | LasR receptor | Weak antagonist, Anti-inflammatory effect | mdpi.com |

Mechanistic Studies on Toxicity Pathways

Cellular Bioactivation and Metabolic Pathways

The toxicity of chlorophenols and their derivatives is closely linked to their metabolism within the body. Both human and animal studies indicate that sulfation and glucuronidation are the primary metabolic pathways for chlorophenols. cdc.gov However, metabolism via cytochrome P-450 isozymes can also occur, leading to the formation of reactive intermediates like quinones and semiquinones. cdc.gov

Specifically for aminophenols, bioactivation can lead to nephrotoxicity. For example, p-aminophenol is metabolized in the liver to form toxic glutathione (B108866) S-conjugates. nih.gov These conjugates can then be transported to the kidney, where they induce cell death. nih.gov The toxicity of p-aminophenol in the kidney is dependent on γ-glutamyl transpeptidase. nih.gov

The position of the chloro group on the aminophenol ring can significantly influence its toxicity. Adding a chloro group at the 2-position of 4-aminophenol enhances its nephrotoxic potential, possibly by sterically hindering the formation of detoxifying glucuronide or sulfate (B86663) conjugates. nih.gov Conversely, a chloro group at the 3-position appears to reduce cytotoxicity, potentially by hindering the oxidation at the nitrogen atom. nih.gov

The degradation of chlorophenols in the environment by bacteria involves various metabolic pathways. For instance, the degradation of 4-chlorophenol (B41353) can proceed through the formation of 4-chlorocatechol (B124253). nih.gov Anaerobic biodegradation of substituted phenols can also occur, though the degree of substitution on the phenolic ring generally increases its recalcitrance and toxicity. oup.com

Oxidative Stress Induction and Cellular Damage Mechanisms

A key mechanism of toxicity for many phenolic compounds is the induction of oxidative stress. The metabolism of aminophenols can generate reactive oxygen species (ROS) and arylating metabolites. nih.gov The formation of reactive metabolites like N-acetyl-p-benzoquinoneimine (NAPQI) from N-acetyl-p-aminophenol is associated with the production of free radicals and can lead to oxidative stress, promoting kidney damage. researchgate.net

The toxicity of aminophenols is often related to the generation of semiquinones and superoxide (B77818) radicals, which can damage cellular biomolecules. pjoes.com For instance, p-aminophenol can form quinoneimines that damage cell membranes. pjoes.com The toxicity of substituted phenols often shows a strong dependence on hydrophobicity and the electron-withdrawing capacity of the substituents, which can contribute to mitochondrial uncoupling and subsequent toxicity. jst.go.jp

Studies on chlorophenols have shown that they can induce apoptosis in cells in a concentration or time-dependent manner. nih.gov The uncoupling of oxidative phosphorylation is a major mode of action for chlorophenols, with the strength of this effect generally increasing with the degree of chlorination. drugbank.com

Investigation of Genotoxicity and Carcinogenicity Mechanisms

The genotoxic and carcinogenic potential of this compound and its related compounds is a significant area of toxicological research. Studies have shown that chlorophenols and their derivatives can induce histopathological alterations, genotoxicity, mutagenicity, and carcinogenicity in both humans and animals. nih.gov The transformation of these compounds can lead to the formation of electrophilic metabolites that may bind to and damage DNA or gene products. nih.gov

Specifically, 2-Amino-4-chlorophenol (B47367) has demonstrated weak evidence of genotoxicity, with some positive results observed in in-vitro studies. who.int For instance, it has been shown to cause chromosomal aberrations in Chinese hamster lung cells. who.int The carcinogenic activity of 2-Amino-4-chlorophenol has been clearly demonstrated in both male and female rats. oup.comresearchgate.net Oral administration of this compound led to a significant increase in the incidence of squamous cell papillomas and carcinomas in the forestomach, as well as transitional cell carcinomas in the urinary bladder of male rats. oup.comresearchgate.net The development of cancer in individuals exposed to chlorophenols is linked to the microsomal activation of cytochrome P450, which converts these xenobiotics into reactive electrophilic forms. nih.gov For example, the oxidation of pentachlorophenol (B1679276) can lead to the formation of tetrachloro-1,4-benzoquinone and tetrachloro-1,2-benzoquinone, which are associated with liver cancer development in mice. nih.gov While some phenolic compounds may act as complete carcinogens or tumor initiators, others can inhibit the carcinogenic activity of certain carcinogens. epa.gov

The genotoxic and carcinogenic effects of 2-Amino-4-chlorophenol are summarized in the table below:

| Test System | End-point | Result |

| Chinese hamster lung cells (in vitro) | Chromosomal aberrations | Positive |

| Male and female rats (in vivo) | Squamous cell papillomas and carcinomas (forestomach) | Positive |

| Male rats (in vivo) | Transitional cell carcinomas (urinary bladder) | Positive |

This table summarizes the genotoxic and carcinogenic findings for 2-Amino-4-chlorophenol.

Nephrotoxic Mechanisms: Comparative Analysis and Structure-Toxicity Relationships

The nephrotoxicity of this compound and its analogues is influenced by the number and position of chloro groups on the aromatic ring. nih.gov In-vitro studies using isolated renal cortical cells from male Fischer 344 rats have been instrumental in elucidating these structure-toxicity relationships. nih.gov

A comparative analysis of several 4-aminochlorophenols revealed the following order of decreasing direct nephrotoxic potential: 4-amino-2,6-dichlorophenol (B1218435) > 4-amino-2-chlorophenol (B1200274) > 4-aminophenol > 4-amino-3-chlorophenol (B108459). nih.gov This indicates that the presence and position of chlorine atoms significantly impact the compound's toxicity to kidney cells. The in-vitro nephrotoxic potential of these compounds parallels their in-vivo effects, suggesting similar mechanisms of bioactivation and toxicity. nih.gov

The bioactivation of these compounds is a key step in their nephrotoxic mechanism. For 4-amino-2-chlorophenol, cytotoxicity is believed to be mediated by its bioactivation by cyclooxygenase and peroxidases, with free radicals playing a significant role. nih.gov This is supported by the fact that cytotoxicity can be reduced by pretreatment with peroxidase inhibitors and certain antioxidants. nih.gov The metabolism of chloronitrobenzenes, which are precursors to some of these compounds, involves the reduction of the nitro group to form the corresponding chloroaniline, followed by oxidation and other reactions. mdpi.com This metabolic pathway can generate nephrotoxic metabolites. mdpi.commdpi.com For instance, the cytotoxicity induced by certain trichloronitrobenzenes was inhibited by pretreatment with cytochrome P450 inhibitors, FMO inhibitors, and peroxidase inhibitors, suggesting the involvement of the nitro reduction-amino oxidation pathway in producing nephrotoxic metabolites. mdpi.com

The table below presents a comparative overview of the nephrotoxicity of various aminophenol analogues:

| Compound | In Vitro Nephrotoxicity Ranking |

| 4-amino-2,6-dichlorophenol | Most Potent |

| 4-amino-2-chlorophenol | Potent |

| 4-aminophenol | Moderate |

| 4-amino-3-chlorophenol | Least Potent |

This table illustrates the relative in-vitro nephrotoxic potential of different aminophenol analogues.

Haematotoxicity and Erythrocyte Effects

Aniline (B41778) and its chlorinated derivatives, including this compound, are known to induce haematotoxicity, which manifests as hemolytic anemia and methemoglobinemia. nih.gov Exposure to 2-amino-4-chlorophenol has been associated with elevated levels of partially oxidized hemoglobin (methemoglobin) in the erythrocytes of exposed workers. who.int

In animal studies, chronic oral administration of 2-amino-4-chlorophenol to rats resulted in decreased erythrocyte counts, hemoglobin, and hematocrit, indicating erythrocyte toxicity. who.intoup.comresearchgate.net Concurrently, there were increases in methemoglobin concentrations and reticulocyte counts. who.intoup.comresearchgate.net These findings suggest that the compound interferes with the normal function and integrity of red blood cells. The mechanism of erythrocyte toxicity for chloroanilines is thought to be similar to that of aniline, involving N-oxidation to form reactive metabolites. un.org In erythrocytes, N-phenylhydroxylamine is rapidly oxidized by oxyhemoglobin to nitrosobenzene, leading to the formation of methemoglobin. un.org

The haematotoxic effects of 2-Amino-4-chlorophenol observed in a 13-week rat study are detailed in the table below:

| Hematological Parameter | Effect |

| Red Blood Cell Count | Decreased |

| Hemoglobin | Decreased |

| Hematocrit | Decreased |

| Methemoglobin | Increased |

| Reticulocyte Count | Increased |

This table summarizes the key haematological changes observed in rats following subchronic oral exposure to 2-Amino-4-chlorophenol.

Anti-inflammatory Modulatory Effects of Related Compounds

Certain aminophenol derivatives have demonstrated anti-inflammatory properties. For instance, a series of o-aminophenol derivatives have been synthesized and shown to possess both anti-inflammatory and antiallergic activities. nih.gov These compounds were found to inhibit lipid peroxidation and were effective in animal models of inflammation. nih.gov

The anti-inflammatory action of some phenolic compounds is attributed to their ability to modulate various stages of the inflammatory cascade. Acetaminophen (APAP), a well-known analgesic and antipyretic, is structurally related to aminophenols and can exert anti-inflammatory effects through redox reactions involved in prostaglandin (B15479496) biosynthesis. jst.go.jp It can act as an antioxidant, protecting cells from oxidative stress. jst.go.jp Similarly, 1,3-bis(p-hydroxyphenyl)urea, a modified p-aminophenol compound, has shown anti-inflammatory activity. researchgate.net The anti-inflammatory effects of polyphenols, a broader class of compounds that includes aminophenols, are well-documented. mdpi.com They can inhibit enzymes involved in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com Furthermore, they can modulate the production of inflammatory cytokines. mdpi.compeerj.com For example, some polyphenols can reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10. peerj.com

The table below lists compounds related to this compound and their observed anti-inflammatory effects:

| Compound | Observed Anti-inflammatory Effect |

| o-aminophenol derivatives | Inhibition of lipid peroxidation, reduction of ear edema |

| 1,3-bis(p-hydroxyphenyl)urea | Anti-inflammatory activity in animal models |

| Acetaminophen (p-aminophenol derivative) | Interaction with prostaglandin biosynthesis, antioxidant effects |

| Polyphenols (general class) | Inhibition of COX and LOX enzymes, modulation of cytokine production |

This table provides an overview of the anti-inflammatory properties of compounds structurally related to this compound.

Environmental Dynamics, Transformation, and Remediation of 3 Amino 4 Chlorophenol

Environmental Occurrence and Anthropogenic Sources in Aquatic and Terrestrial Systems

3-Amino-4-chlorophenol, a type of chloroaminophenol (CAP), is not known to occur naturally. who.int Its presence in the environment is primarily due to anthropogenic activities. d-nb.inforesearchgate.net These compounds are used as intermediates in the manufacturing of various products, including dyes, pharmaceuticals, and pesticides. d-nb.inforesearchgate.netnih.gov Consequently, industrial wastewater discharges are a major source of this compound contamination in aquatic and terrestrial systems. d-nb.infonih.gov

The compound can also be formed from the environmental degradation of other manufactured chemicals, such as 4-chloro-2-nitrophenol (B165678). who.int Chlorophenols, as a broader class, are introduced into the environment through industrial waste, pesticides, herbicides, and the breakdown of more complex chlorinated hydrocarbons. d-nb.inforesearchgate.net Once released, they can be found in water, soil, and sediment. cdc.gov The environmental fate of these compounds is influenced by factors like pH, with their tendency to volatilize or adsorb to soil surfaces being greater under acidic conditions. cdc.gov

Table 1: Anthropogenic Sources of this compound and Related Compounds

| Source Category | Specific Examples | Associated Compounds |

| Industrial Manufacturing | Production of dyes, pharmaceuticals (e.g., the muscle relaxant chlorzoxazone), and pesticides. who.intd-nb.info | This compound, other chloroaminophenols, chlorophenols. who.intd-nb.info |

| Industrial Waste | Effluents from chemical and pharmaceutical plants, pulp and paper mills. d-nb.infopublications.gc.ca | Chlorophenols and their derivatives. d-nb.infopublications.gc.ca |

| Agricultural Runoff | Use of pesticides and herbicides containing or degrading into chlorophenolic structures. d-nb.inforesearchgate.net | Chlorophenols. d-nb.inforesearchgate.net |

| Water Treatment | Chlorination of water containing phenol (B47542) can generate chlorophenols. cdc.govpublications.gc.ca | Monochlorophenols (e.g., 2-chlorophenol (B165306), 4-chlorophenol), dichlorophenols. cdc.govpublications.gc.ca |

| Environmental Degradation | Breakdown of compounds like 4-chloro-2-nitrophenol. who.int | 2-amino-4-chlorophenol (B47367). who.int |

Degradation Pathways in Natural and Engineered Systems

The breakdown of chlorophenols and their derivatives in the environment can occur through various biological and chemical processes. These pathways are crucial for the natural attenuation and engineered remediation of these pollutants.

Microbial Metabolism and Bioremediation Processes (e.g., hydroquinone (B1673460) and chlorocatechol pathways)

Bacterial degradation is considered a cost-effective and environmentally friendly method for removing chlorophenols from the environment. d-nb.infonih.gov The degradation of chloroaminophenols can be initiated by the removal of the ammonium (B1175870) ion by a deaminase enzyme, followed by ring cleavage. d-nb.info

For the related compound 4-chlorophenol (B41353) (4-CP), two primary bacterial degradation pathways have been identified: the hydroquinone pathway and the chlorocatechol pathway . d-nb.infonih.gov

In the hydroquinone pathway , a monooxygenase enzyme first removes the chloride ion from 4-CP to form hydroquinone. d-nb.info Hydroquinone is then converted to 1,2,4-benzenetriol (B23740), which undergoes ring cleavage to form maleylacetate. d-nb.infonih.gov

In the chlorocatechol pathway , 4-CP is first converted to 4-chlorocatechol (B124253) (4-CC) by a monooxygenase. d-nb.infonih.gov The 4-CC can then be degraded through a few different routes. One route involves hydroxylation to form 1,2,4-benzenetriol with the release of the chloride ion, which then follows the same steps as the hydroquinone pathway. d-nb.infonih.gov Alternatively, 4-CC can undergo ortho- or meta-ring cleavage before the removal of the chlorine atom. d-nb.inforesearchgate.net

Some bacterial strains are capable of degrading 4-CP through both the hydroquinone and chlorocatechol pathways. d-nb.info The degradation of 2-chlorophenol and 3-chlorophenol (B135607) often proceeds through the formation of 3-chlorocatechol, which is then further broken down. nih.gov

Photolytic and Oxidative Degradation Mechanisms

Photolytic and oxidative processes can also contribute to the degradation of chlorophenols. Direct photolysis, particularly near the water surface, can lead to the dechlorination of monochlorophenols. cdc.gov For instance, the photolysis of 3-chlorophenol results in the formation of resorcinol. cdc.gov

Advanced Oxidation Processes (AOPs) are effective in degrading chlorophenols. dntb.gov.ua These processes generate highly reactive hydroxyl radicals that can attack and break down the aromatic ring of these compounds. researchgate.net AOPs include methods like ozonation (O₃), UV/H₂O₂ treatment, and the Fenton process (Fe²⁺ + H₂O₂). kirj.eebibliotekanauki.pl For example, the H₂O₂/UV process has been successfully used for the destruction of chlorophenols. kirj.ee The degradation of 4-chlorophenol using pulsed high voltage discharge in water involves hydroxyl radicals attacking the molecule, leading to the formation of chlorocatechol and then chlorobenzoquinone, which is subsequently broken down into simpler organic acids. researchgate.net

A study on the degradation of 4-chlorophenol using neutral reactive species generated from nonthermal atmospheric-pressure plasma showed its conversion to 4-chlorocatechol, 4-chlororesorcinol (B43231), and hydroquinone. acs.orgnih.gov

Enzymatic Degradation and Dehalogenation Studies

The initial steps in the microbial degradation of chlorophenols are often catalyzed by specific enzymes. Monooxygenases and dioxygenases are key enzymes involved in the hydroxylation and cleavage of the aromatic ring. researchgate.net For instance, a 4-chlorophenol-4-monooxygenase can initiate the hydroquinone pathway by removing the chloride ion from 4-CP. d-nb.info

Dehalogenation, the removal of chlorine atoms from the aromatic ring, is a critical step in the detoxification of these compounds. This can occur through several mechanisms:

Oxidative dehalogenation: The chlorine atom is removed during the formation of catechol. wur.nl

Hydrolytic dehalogenation: The chlorine atom is replaced by a hydroxyl group from water. wur.nl

Reductive dehalogenation: The chlorine atom is replaced by a hydrogen atom. wur.nlepa.gov This is a predominant pathway under anaerobic conditions and may require the induction of specific dehalogenating enzymes. epa.gov

Studies on cell-free extracts of anaerobic bacteria have shown that dehalogenation activity is often associated with the cell membrane fraction and requires an electron donor. epa.gov The enzymes responsible for this process can be highly specific to the substrate. epa.gov

Formation and Environmental Fate of Transformation By-products

During the chlorination of 3-aminophenol (B1664112) in water treatment, by-products can be formed through hydroxylation, chlorination, and oxidation reactions. researchgate.net The degradation of 4-chlorophenol can yield intermediates such as hydroquinone, 4-chlorocatechol, and 1,2,4-benzenetriol. d-nb.infoacs.orgnih.gov Further degradation of these aromatic intermediates leads to the opening of the aromatic ring and the formation of short-chain aliphatic acids like oxalic acid, maleic acid, malonic acid, and formic acid. researchgate.net

While the initial degradation steps can reduce the toxicity of the parent compound, some intermediates may still be toxic. nih.gov For example, while hydroquinone and 4-chlororesorcinol (formed from 4-CP degradation) were found to be less toxic to Pseudomonas putida than the parent compound, 4-chlorocatechol still exhibited significant toxicity. nih.gov The complete mineralization of these compounds to carbon dioxide and water is the ultimate goal of remediation to ensure full detoxification. nih.gov

The environmental fate of these by-products depends on their chemical properties and susceptibility to further degradation. The persistence of these intermediates can vary, with some being readily degraded and others accumulating temporarily in the environment.

Strategies for Environmental Remediation and Detoxification

Various strategies are being employed and developed for the remediation and detoxification of sites contaminated with this compound and other chlorophenols.

Bioremediation is a key strategy that utilizes the metabolic capabilities of microorganisms to degrade these pollutants. d-nb.infosemanticscholar.org This can be an in-situ or ex-situ process. semanticscholar.org The effectiveness of bioremediation can be enhanced by using immobilized microbial cells, which have shown higher bioactivity in degrading chlorophenols compared to free cells. nih.gov Bioreactors provide a controlled environment to optimize conditions like pH, temperature, and nutrient levels, significantly reducing the time required for bioremediation. semanticscholar.org

Phytoremediation , which uses plants to remove, degrade, or contain environmental contaminants, is another green technology being explored.

Advanced Oxidation Processes (AOPs) , as mentioned earlier, are powerful chemical methods for destroying chlorophenols. kirj.ee Combining AOPs with biological treatments can be a particularly effective strategy. For instance, pre-treating 4-chlorophenol with neutral reactive species from plasma converted it into less toxic, more biodegradable compounds, which significantly enhanced its subsequent degradation by Pseudomonas putida. acs.orgnih.gov

Table 2: Comparison of Remediation Strategies for Chlorophenols

| Strategy | Description | Advantages | Limitations |

| Bioremediation | Uses microorganisms to degrade pollutants. semanticscholar.org | Cost-effective, environmentally friendly, potential for complete mineralization. d-nb.infosemanticscholar.org | Can be slow, may be inhibited by high contaminant concentrations or toxic intermediates. nih.gov |

| Advanced Oxidation Processes (AOPs) | Employs highly reactive radicals (e.g., from O₃/UV, H₂O₂/UV, Fenton's reagent) to oxidize pollutants. kirj.ee | Rapid degradation, can treat a wide range of compounds. dntb.gov.ua | Can be expensive, may produce hazardous by-products if not optimized. nih.gov |

| Combined AOP-Bioremediation | Uses AOPs as a pre-treatment to enhance the biodegradability of pollutants for subsequent biological treatment. nih.gov | Synergistic effect, overcomes limitations of individual treatments, enhances overall efficiency. nih.gov | Requires careful integration and optimization of both processes. |

| Immobilized Cell Bioreactors | Entraps microorganisms on a solid support within a bioreactor for continuous treatment. nih.gov | Higher cell densities, increased stability and activity, easier separation of biomass from treated water. nih.gov | Potential for mass transfer limitations. |

Advanced Analytical Methodologies for the Quantification and Characterization of 3 Amino 4 Chlorophenol

Spectroscopic Characterization Techniques in Research

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum of 3-Amino-4-chlorophenol, typically obtained using a Fourier-transform infrared (FTIR) spectrometer with a potassium bromide (KBr) pellet technique, reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. mfd.org.mk Similarly, Raman spectroscopy provides complementary information on the vibrational modes of the molecule. mfd.org.mk

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200-3600 |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Phenolic) | Stretching | 1200-1300 |

| C-N (Amine) | Stretching | 1250-1350 |

| C-Cl | Stretching | 600-800 |

Note: The exact positions of the peaks can be influenced by the sample's physical state and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive determination of the molecular structure of organic compounds. chemicalbook.com For this compound, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.5 | Doublet, Doublet of doublets |

| -NH₂ | 3.5 - 5.0 | Singlet (broad) |

| -OH | 4.5 - 6.0 | Singlet (broad) |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent and concentration.

Similarly, ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments, further confirming the molecular structure.

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of chemical compounds. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). sielc.com For this compound, MS provides the exact molecular weight and information about its elemental composition through high-resolution mass spectrometry.

The fragmentation pattern of the molecular ion upon ionization provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for aminophenols include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). utu.ac.in The presence of a chlorine atom is also readily identified by the characteristic isotopic pattern of the molecular ion and its fragments.

Table 3: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.0211 |

| [M+Na]⁺ | 166.0030 |

| [M-H]⁻ | 142.0065 |

M represents the molecular formula of this compound (C₆H₆ClNO). sielc.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of this compound. akjournals.com

In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier such as formic acid or phosphoric acid. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection of this compound after HPLC separation is commonly achieved using a UV detector, as the aromatic ring of the molecule absorbs ultraviolet light at specific wavelengths. akjournals.com For higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS). This combination provides both chromatographic separation and mass spectrometric identification, enabling trace-level quantification.

Table 4: Typical HPLC Parameters for the Analysis of Aminochlorophenols

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., acetic acid) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at ~280 nm or MS/MS |

| Retention Time | Dependent on specific conditions |

These parameters are illustrative and require optimization for specific applications. akjournals.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and purity assessment of this compound. In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate acts as the stationary phase. The sample is spotted onto the plate, which is then developed in a sealed chamber containing a suitable solvent system (mobile phase).

The separation is based on the differential migration of the components of the sample up the plate. The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system. For this compound, a mixture of a nonpolar solvent like chloroform (B151607) and a polar solvent like ethanol (B145695) can be an effective mobile phase.

After development, the separated spots can be visualized under UV light or by using a suitable staining reagent. TLC is particularly useful for monitoring the progress of chemical reactions and for the preliminary screening of sample purity before more sophisticated analyses like HPLC.

Table 5: Example TLC System for the Separation of Aminochlorophenols

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Chloroform:Ethanol:Triethylamine (e.g., 9:1:0.1, v/v/v) |

| Visualization | UV light (254 nm) or specific staining reagents |

| Rf Value | ~0.42 for a related aminophenol isomer |

The Rf value is specific to the compound and the chromatographic conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar nature of this compound, attributed to its amino and hydroxyl functional groups, direct analysis by GC-MS is challenging. These polar groups can lead to poor chromatographic peak shape, low volatility, and potential interactions with the stationary phase of the GC column. To overcome these limitations, a crucial sample preparation step known as derivatization is employed.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. For this compound, both the amino and hydroxyl groups are targeted for derivatization. Common derivatization strategies for compounds containing these functional groups include silylation and acylation.

Silylation: This process involves the replacement of active hydrogens in the amino and hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting silyl (B83357) derivatives are significantly more volatile and thermally stable, making them amenable to GC-MS analysis.

Acylation: Acylation involves the introduction of an acyl group, typically through reaction with an acid anhydride (B1165640) or an acyl chloride. For aminophenols, reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) can be used to form acetyl or trifluoroacetyl derivatives, respectively. These derivatives also exhibit enhanced volatility and are suitable for GC-MS analysis. The choice of derivatizing agent can influence the fragmentation pattern in the mass spectrometer, which can be optimized for improved sensitivity and selectivity.

The derivatized this compound is then introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the capillary column. Following separation, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the identification of the compound, while the chromatographic peak area is used for quantification.

Validation of Analytical Methods for Research Applications

The validation of an analytical method is paramount to ensure that the obtained results are reliable, reproducible, and accurate for its intended research purpose. The validation process for methods quantifying this compound involves the assessment of several key parameters.

Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For the analysis of a related compound, 2-amino-4-chlorophenol (B47367), by High-Performance Liquid Chromatography (HPLC), the LOD and LOQ were reported to be 5 ng and 20 ng, respectively. nih.gov

Selectivity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix, such as impurities, degradation products, or matrix components. In chromatographic methods like GC-MS, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte. For a method determining 2-amino-4-chlorophenol, specificity was confirmed by the absence of interference from impurities and excipients. nih.gov

Linearity is the ability of the method to elicit a response that is directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the linearity. For an HPLC method for 2-amino-4-chlorophenol, satisfactory linearity was achieved over a range of 400-2000 ng with a correlation coefficient of 0.9993. nih.gov

| Parameter | Finding for 2-amino-4-chlorophenol (by HPLC) | Reference |

|---|---|---|

| Limit of Detection (LOD) | 5 ng | nih.gov |

| Limit of Quantitation (LOQ) | 20 ng | nih.gov |

| Linearity Range | 400-2000 ng | nih.gov |

| Correlation Coefficient (r) | 0.9993 | nih.gov |

Accuracy represents the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the spiked amount that is recovered is calculated. For a related drug, Chlorzoxazone (for which 2-amino-4-chlorophenol is a related substance), recovery was found to be in the range of 99.90-100.67%. nih.gov

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of 2-amino-4-chlorophenol, the percent RSD for intraday and interday precision was found to be between 0.19-0.31% and 0.31-0.42%, respectively, indicating good precision of the method. nih.gov

Recovery is a measure of the efficiency of the entire analytical procedure, including sample preparation and analysis. It is determined by comparing the analytical response of an analyte in a sample matrix to the response of a pure standard of the same concentration. High and consistent recovery is essential for accurate quantification.

| Parameter | Finding for 2-amino-4-chlorophenol (by HPLC) | Reference |

|---|---|---|

| Intraday Precision (%RSD) | 0.19 - 0.31 | nih.gov |

| Interday Precision (%RSD) | 0.31 - 0.42 | nih.gov |

| Recovery (for Chlorzoxazone) | 99.90 - 100.67% | nih.gov |

Emerging Research Frontiers and Future Perspectives for 3 Amino 4 Chlorophenol

Novel Applications in Materials Science and Nanotechnology

The inherent reactivity of 3-Amino-4-chlorophenol makes it a promising candidate as a monomer for the synthesis of novel high-performance polymers and functional materials. rsc.orgtaylorandfrancis.com Aminophenols are recognized as versatile intermediates for creating new classes of polymers. taylorandfrancis.com The presence of both an amino (-NH2) and a hydroxyl (-OH) group allows for various polymerization strategies, such as the formation of polyamides, polyimides, or polybenzoxazoles, which are known for their thermal stability and mechanical strength. The chlorine substituent can further be used to modify polymer properties or as a site for post-polymerization functionalization.

In the realm of nanotechnology and advanced materials, research on related aminophenol isomers provides a strong indication of the potential for this compound. For instance, studies have shown that poly(m-aminophenol), a polymer of an isomer, can be used to fabricate ternary nanocomposites. nih.gov One such composite, made of poly(m-aminophenol), (3-aminopropyl) triethoxysilane (B36694) (APTES), and graphene oxide (GO), has demonstrated effectiveness in the removal of heavy metal ions like Copper(II) from aqueous solutions. nih.gov In this system, the polymer chelates the metal ions, the graphene oxide provides a high surface area, and the APTES acts as a linker, creating a stable and efficient material for environmental remediation. nih.gov This suggests a viable path for developing similar functional nanocomposites using this compound, potentially tailored for specific environmental or catalytic applications.

Computational Chemistry and Cheminformatics in Predictive Studies

Computational chemistry and cheminformatics are becoming indispensable tools for predicting the physicochemical properties, biological activity, and environmental fate of chemical compounds, thereby accelerating research and minimizing experimental costs. For this compound and its class of compounds, these predictive studies are particularly insightful.

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to predict the toxicity of chlorophenols. nih.govjst.go.jp These models correlate molecular descriptors—numerical representations of a molecule's chemical structure—with biological activity. Key descriptors for chlorophenols include the n-octanol/water partition coefficient (log K(ow) or XLogP3), which represents lipophilicity, the acid dissociation constant (pKa), and electronic parameters like the Hammett constant (Σσ). nih.govjst.go.jp For instance, studies have shown that log K(ow) is often a dominant factor in predicting the toxicity of chlorophenols. nih.gov Advanced computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) create 3D-QSAR models that provide a visual representation of how steric, electrostatic, and hydrophobic fields of the molecule influence its biological activity. nih.gov

Theoretical studies using methods like Density Functional Theory (DFT) have been employed to examine the molecular structures and properties of the entire series of 19 chlorophenol congeners. researchgate.net These computational analyses reveal that properties such as acidity and stability are influenced by the degree of chlorination and the potential for intramolecular hydrogen bonding. researchgate.net Such predictive models are crucial for assessing the potential environmental impact and designing safer, more effective molecules for future applications.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H6ClNO | nih.gov |

| Molecular Weight | 143.57 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Polar Surface Area | 46.3 Ų | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Integration into Multi-component Systems for Enhanced Performance

The future utility of this compound is likely to be defined by its role within integrated multi-component systems where it contributes to synergistic effects and enhanced performance. The functional groups of the molecule allow it to act as a crucial building block or modifier in complex materials and chemical processes.

A clear example, as noted in materials science, is the creation of polymer-based nanocomposites for environmental remediation. nih.gov The integration of a poly(aminophenol) derivative with graphene oxide and a silane (B1218182) linker results in a material with superior adsorption capabilities compared to its individual components. nih.gov This principle can be extended to this compound for developing advanced sensors, catalysts, or separation membranes where the polymer matrix provides the structural framework and other components add specific functionalities like conductivity, porosity, or catalytic activity.

In the field of environmental science, the degradation of chlorophenols is often studied in multi-component systems to boost efficiency. Photocatalysis, for example, integrates a light source, a semiconductor catalyst like titanium dioxide (TiO2), and an oxidizing agent to mineralize the pollutant. acs.org The performance of this system can be further enhanced by introducing other components. Research has shown that combining photocatalysis with ultrasound creates a synergistic effect that accelerates the degradation rate of chlorophenols. acs.org Similarly, modifying photocatalysts, such as creating carbon quantum dot-modified ZnIn2S4 nanoflowers, results in a multi-component system with significantly improved performance in degrading 4-chlorophenol (B41353) under visible light. mdpi.com These studies highlight a trend towards designing complex, synergistic systems where this compound could be a target pollutant or a precursor to a component within the system itself.

Sustainable Chemical Synthesis and Environmental Impact Mitigation

As industries move towards greener manufacturing processes, the development of sustainable synthesis routes for important chemical intermediates like this compound is a critical research frontier. Traditional methods for producing aminophenols often rely on the reduction of nitrophenols using processes that can generate significant waste. chemicalbook.com

Modern research focuses on cleaner, more efficient alternatives. One promising approach is the use of continuous flow microchannel reactors, which can offer better process control, higher yields, and improved safety for reactions like diazotization and coupling used in the synthesis of aminophenol isomers. google.com Another green strategy involves one-pot catalytic hydrogenation of nitroaromatics. For example, p-aminophenol can be prepared from nitrobenzene (B124822) in a pressurized carbon dioxide/water system using a Pt–Sn/Al2O3 catalyst, which avoids the use of strong mineral acids by utilizing self-neutralizing carbonic acid. acs.org Furthermore, biocatalysis presents an innovative and sustainable route. A combined system using a metal catalyst (zinc) for the initial reduction of a nitroaromatic compound followed by an immobilized enzyme (hydroxylaminobenzene mutase) has been shown to continuously produce ortho-aminophenols. rsc.org These green chemistry principles are directly applicable to the synthesis of this compound.

Mitigating the environmental impact of chlorophenols that are already in the environment is another key area of research. Chlorophenols are recognized as persistent environmental pollutants originating from various industrial activities. nih.govcdc.gov Advanced oxidation processes, such as photocatalysis, are heavily investigated for their ability to completely mineralize these compounds into carbon dioxide, water, and inorganic ions. acs.org Studies on photocatalytic degradation pathways, for instance of 4-chlorophenol via intermediates like hydroquinone (B1673460) and 1,2,4-benzenetriol (B23740), provide fundamental insights for optimizing remediation technologies. acs.org Bioremediation, using microorganisms such as Pseudomonas putida, offers an eco-friendly approach to degrade chlorophenols, and its efficiency can be enhanced by combining it with other treatments, such as nonthermal atmospheric-pressure plasma. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C6H6ClNO |

| (3-aminopropyl) triethoxysilane (APTES) | C9H23NO3Si |

| Acetic Acid | C2H4O2 |

| Aniline (B41778) | C6H7N |

| Benzene (B151609) | C6H6 |

| Carbon Dioxide | CO2 |

| Carbon Quantum Dots | Not applicable |

| Copper(II) | Cu |

| Graphene Oxide (GO) | Not applicable |

| Hydroquinone | C6H6O2 |

| Iron | Fe |

| Nitrobenzene | C6H5NO2 |

| p-aminophenol | C6H7NO |

| Phenol (B47542) | C6H5OH |

| Poly(m-aminophenol) | (C6H7NO)n |

| Titanium dioxide | TiO2 |

| Zinc | Zn |

| Zinc Indium Sulfide | ZnIn2S4 |

| 1,2,4-benzenetriol | C6H6O3 |

Q & A

Basic Research Questions

Q. What are the critical identifiers and physicochemical properties of 3-Amino-4-chlorophenol for experimental verification?

- Answer : The compound is identified by CAS RN 16026-77-0, molecular formula C6H6ClNO (or C6ClH6NO), and molecular weight 143.56–143.57 g/mol. Key physicochemical properties include its crystalline structure and amine-like odor, as noted in regulatory databases . For verification, use NMR spectroscopy to confirm the aromatic proton environment and chlorine/amino group positions. Purity (>95%) can be validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Follow OSHA and WHMIS guidelines:

- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents. Use airtight containers to prevent moisture absorption .

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Q. How can researchers synthesize this compound with high purity?

- Answer : A common route involves the reduction of 3-nitro-4-chlorophenol using catalytic hydrogenation (H₂/Pd-C in ethanol). Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane, 1:3). Purify via recrystallization in hot ethanol, achieving >95% purity. Confirm purity using melting point analysis (literature range: 145–148°C) and mass spectrometry .

Advanced Research Questions

Q. How can conflicting purity data from different synthesis batches be resolved?

- Answer : Contradictions often arise from variations in analytical methods or storage conditions. For example:

- HPLC vs. HLC : Discrepancies between HPLC (>95%) and high-performance liquid chromatography (HLC) results may stem from column selectivity differences. Use orthogonal methods (e.g., gas chromatography-mass spectrometry) for cross-validation .

- Storage Impact : Degradation due to moisture or light exposure can reduce purity. Implement Karl Fischer titration to assess water content and store samples under nitrogen .

Q. What advanced analytical techniques are suitable for studying this compound's environmental persistence?

- Answer :

- Degradation Pathways : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify breakdown products in aqueous matrices (e.g., hydroxylated or dimerized derivatives) .

- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values. Compare with structurally similar compounds (e.g., 4-Amino-2-chlorophenol) to infer environmental risks .

Q. How does the electronic environment of this compound influence its reactivity in coupling reactions?

- Answer : The electron-donating amino group (-NH₂) activates the aromatic ring toward electrophilic substitution, while the electron-withdrawing chlorine (-Cl) directs reactions to the ortho/para positions. For Suzuki-Miyaura coupling, optimize conditions using Pd(OAc)₂, K₂CO₃, and DMF/H₂O at 80°C. Monitor regioselectivity via ¹³C NMR to confirm bond formation at the para position relative to -NH₂ .

Q. What strategies mitigate interference from this compound in multi-component analytical matrices?

- Answer : In complex samples (e.g., wastewater), employ solid-phase extraction (SPE) with C18 cartridges for preconcentration. Separate co-eluting phenols using gradient elution (acetonitrile/0.1% formic acid) on a reverse-phase HPLC column. Quantify via internal standard calibration with deuterated analogs (e.g., D₄-3-Amino-4-chlorophenol) to correct for matrix effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.